3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline

Description

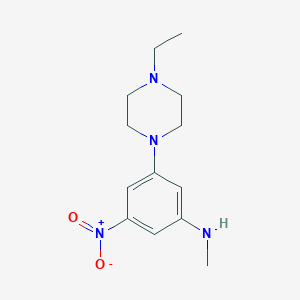

3-(4-Ethylpiperazin-1-yl)-N-methyl-5-nitroaniline is a substituted aniline derivative featuring a nitro group at the 5-position, an N-methyl group on the aniline nitrogen, and a 4-ethylpiperazinyl moiety at the 3-position. Its structure combines electron-withdrawing (nitro) and electron-donating (piperazinyl) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-3-15-4-6-16(7-5-15)12-8-11(14-2)9-13(10-12)17(18)19/h8-10,14H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRLMEQCUIOPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=CC(=C2)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. The nitro group and the piperazine moiety in its structure suggest diverse mechanisms of action, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented as follows:

Structural Features

- Nitro Group : The presence of the nitro group (-NO2) is significant for its biological activity, influencing both pharmacokinetics and pharmacodynamics.

- Piperazine Ring : This moiety is known for enhancing solubility and bioavailability, making it a common feature in drug design.

Anticancer Activity

Research indicates that compounds containing nitro groups can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures to this compound demonstrated significant activity against:

- MCF-7 (Breast Cancer)

- HCT-116 (Colon Cancer)

- HepG2 (Liver Cancer)

The anticancer activity is often attributed to:

- Induction of apoptosis through the activation of pro-apoptotic genes such as P53 and Bax while down-regulating anti-apoptotic genes like Bcl-2 .

- DNA fragmentation leading to cell cycle arrest at various phases .

Antimicrobial Activity

Nitro-containing compounds are recognized for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, producing reactive intermediates that can bind to DNA, leading to cell death.

Case Study

A study highlighted that derivatives similar to this compound exhibited:

- Minimum Inhibitory Concentrations (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| This compound | 20 | S. aureus |

| This compound | 30 | E. coli |

Anti-inflammatory Activity

Nitro fatty acids derived from similar structures have shown potential in modulating inflammatory responses by interacting with specific proteins involved in cellular signaling pathways. This property may extend to this compound, suggesting a broader therapeutic application beyond cancer and infection.

Pharmacokinetics and ADMET Profile

Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies on related compounds indicate:

- Absorption : High solubility due to the piperazine ring.

- Distribution : Favorable distribution in tissues due to lipophilicity.

- Metabolism : Potential for metabolic activation through enzymatic reduction of the nitro group.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target enzymes involved in cancer progression and microbial resistance. These studies suggest strong binding affinities that correlate with observed biological activities .

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

3-(4-Ethylpiperazin-1-yl)-N-methyl-5-nitroaniline is primarily studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets, particularly in the development of drugs for neurological disorders or cancer therapies.

Case Study: Anticancer Activity

Recent studies have explored the compound's efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of certain tumor cells, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

2. Neuropharmacology

The piperazine moiety in the compound is known to confer psychoactive properties. Research indicates that derivatives of piperazine can modulate neurotransmitter systems, suggesting that this compound could be investigated for its effects on anxiety and depression models in preclinical studies.

Material Science Applications

1. Synthesis of Novel Polymers

The compound can serve as a building block for synthesizing new polymeric materials with tailored properties. Its functional groups allow for easy modification and incorporation into polymer matrices, potentially leading to materials with enhanced mechanical or thermal properties.

2. Coating Technologies

Due to its chemical stability and potential biocompatibility, it can be utilized in developing coatings for biomedical devices or drug delivery systems. Research is ongoing to evaluate its effectiveness in improving the performance of such materials.

Analytical Chemistry Applications

1. Chromatography

this compound has been used as a standard in chromatographic methods to analyze complex mixtures in pharmaceutical formulations. Its distinct spectral properties facilitate its identification and quantification in various samples.

2. Spectroscopic Studies

The compound's unique structure allows for extensive spectroscopic analysis (e.g., NMR, IR, UV-vis), which can provide insights into molecular interactions and conformational changes under different conditions.

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Potential anticancer agent | Induces apoptosis in tumor cells |

| Neuropharmacology | Modulates neurotransmitter systems | Effects on anxiety/depression models |

| Material Science | Building block for novel polymers | Enhanced mechanical properties in polymer matrices |

| Coating Technologies | Biomedical device coatings | Improved biocompatibility |

| Analytical Chemistry | Standard in chromatographic methods | Facilitates identification/quantification |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to analogs with modifications in the piperazine substituents, aniline N-substituents, and nitro group positioning. Key structural differences and their implications are summarized below:

Table 1: Structural and Physicochemical Comparison

*Calculated using standard atomic masses.

Key Observations:

Piperazine Modifications: The target compound’s 4-ethylpiperazine lacks the sulfonyl groups seen in analogs (e.g., 10l, 9h), which are polar and may enhance solubility. Sulfonyl-containing analogs (e.g., 9h, 10l) exhibit higher molecular weights (437.0–522.1) compared to the target (294.3), impacting pharmacokinetic properties .

Aniline N-Substituents :

- The N-methyl group in the target compound is less sterically hindered than bulkier substituents like pyridin-3-ylmethyl (9h) or 4-isopropylbenzyl , which may affect binding affinity in biological targets.

Nitro Group Position: The nitro group at position 5 (meta to the piperazine) in the target contrasts with position 2 (ortho) in most analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via aromatic nucleophilic substitution (SNAr) reactions, leveraging nitroso or nitro intermediates. For example, nitroaniline derivatives are often prepared by substituting halogen or nitroso groups with piperazine analogs under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol). Optimization involves controlling temperature (80–120°C), stoichiometric ratios of reactants (e.g., 1:1.2 for amine:halide), and reaction time (12–24 hours) to maximize yield. Characterization via , , and HRMS is critical for verifying purity and structure .

Q. How is the structural conformation of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. Software suites like SHELX and WinGX are used for structure refinement, with anisotropic displacement parameters and hydrogen-bonding networks analyzed to validate stereochemistry. For example, piperazine rings often exhibit chair conformations, while nitro groups adopt planar configurations due to resonance stabilization. NMR coupling constants and NOE effects can corroborate crystallographic data .

Q. What spectroscopic techniques are most effective for characterizing intermediates during synthesis?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and are indispensable. HRMS confirms molecular formulae (e.g., mass error < 2 ppm), while identifies substituent-specific shifts: aromatic protons appear at δ 6.5–8.5 ppm, piperazine methylenes at δ 2.5–3.5 ppm, and nitro groups deshield adjacent protons. IR spectroscopy can detect nitro stretches (~1520 cm) and amine N–H bonds (~3300 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound’s electronic properties?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model optimized geometries and compare calculated vs. experimental NMR/IR spectra. For example, discrepancies in nitro group vibrational frequencies may indicate intermolecular interactions (e.g., hydrogen bonding) not accounted for in gas-phase DFT. Solvent correction models (e.g., PCM) and molecular dynamics simulations improve alignment .

Q. What strategies mitigate low yields in piperazine-substituted nitroaniline syntheses?

- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Catalysis : Use CuI or Pd catalysts to accelerate SNAr reactions.

- Protecting Groups : Temporarily protect reactive amines (e.g., Boc) to direct substitution.

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity.

Yields can increase from ~40% to >70% with these adjustments. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Q. How can the compound’s pharmacokinetic properties be predicted computationally for drug discovery?

- Methodological Answer : Tools like SwissADME or AutoDock predict logP (lipophilicity), solubility, and protein binding. For example, the ethylpiperazine moiety enhances solubility via hydrogen bonding, while the nitro group may reduce metabolic stability. Molecular docking against target proteins (e.g., kinases) identifies binding poses, with scoring functions (e.g., Vina) prioritizing analogs for synthesis .

Q. What crystallographic challenges arise when analyzing hydrogen-bonding networks in derivatives of this compound?

- Methodological Answer : Weak hydrogen bonds (e.g., C–H···O/N) and disorder in piperazine rings complicate refinement. SHELXL’s restraints (DFIX, SIMU) stabilize thermal parameters, while ORTEP visualizes anisotropic displacement ellipsoids. For example, O–H···N (piperazine) interactions in related compounds form zigzag chains, validated via Hirshfeld surface analysis .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from poor bioavailability or off-target effects. Solutions include:

- Metabolic Profiling : LC-MS/MS identifies metabolites that deactivate the compound.

- Formulation Optimization : Use liposomal carriers or PEGylation to enhance plasma stability.

- Dose-Response Studies : Establish pharmacokinetic/pharmacodynamic (PK/PD) models to reconcile potency differences .

Tables for Key Data

Table 1 : Representative Synthetic Yields of Piperazine-Nitroaniline Derivatives

| Compound | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Analog with 4-ethylpiperazine | 65 | Reflux, 18h, DMF | |

| Chloro-nitroso intermediate | 48 | RT, 12h, ethanol |

Table 2 : Computational vs. Experimental NMR Shifts (δ, ppm)

| Proton Position | Calculated (DFT) | Experimental | Deviation |

|---|---|---|---|

| Aromatic H (ortho to NO) | 8.2 | 8.4 | +0.2 |

| Piperazine CH | 2.8 | 3.1 | +0.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.